2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate
Description
Properties
IUPAC Name |
[2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c1-29-22-14-16(10-12-20(25)17-6-3-2-4-7-17)11-13-21(22)30-23(26)18-8-5-9-19(15-18)24(27)28/h2-15H,1H3/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNKNRLMTGAWIQ-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The chalcone scaffold is synthesized via base-catalyzed condensation of 4-hydroxyacetophenone (1.0 equiv) and benzaldehyde (1.2 equiv) in ethanol under reflux. Sodium hydroxide (20% w/v) facilitates enolate formation, driving the reaction to completion within 6–8 hours. The resulting 4-hydroxy-3-oxo-3-phenylprop-1-en-1-ylphenol is isolated by acidification (HCl, pH 3–4) and recrystallized from ethanol (yield: 78–85%).
Methylation of the Phenolic -OH Group
Protection of the phenolic hydroxyl group is achieved using methyl iodide (1.5 equiv) and potassium carbonate (2.0 equiv) in anhydrous acetone under reflux for 12 hours. The reaction mixture is filtered, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to afford 2-methoxy-4-(3-oxo-3-phenylpropenoyl)phenol as a yellow crystalline solid (mp: 142–144°C, yield: 92%).
Esterification with 3-Nitrobenzoyl Chloride
Acid Chloride Preparation
3-Nitrobenzoic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) under reflux in dry dichloromethane for 4 hours. Excess thionyl chloride is removed under reduced pressure, yielding 3-nitrobenzoyl chloride as a pale-yellow oil (purity: >98%, by GC).
Coupling Reaction
The propenoyl phenol intermediate (1.0 equiv) is dissolved in dry THF under nitrogen, and triethylamine (1.5 equiv) is added to scavenge HCl. 3-Nitrobenzoyl chloride (1.2 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 24 hours. Workup involves filtration, solvent evaporation, and chromatography (hexane/ethyl acetate, 3:1) to isolate the title compound as a white powder (mp: 158–160°C, yield: 88%).
Table 1: Optimization of Esterification Conditions
| Entry | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Triethylamine | THF | 24 | 88 |
| 2 | Pyridine | DCM | 18 | 82 |
| 3 | DMAP | Acetone | 12 | 75 |
Alternative Synthetic Routes and Comparative Analysis
Hydrogenation-Mediated Pathway
A modified approach involves catalytic hydrogenation of a nitro precursor. Methyl 4-methoxy-3-nitrobenzoate (1.0 equiv) is hydrogenated at 50 psi H₂ in DMF using Raney nickel, yielding the corresponding amine intermediate. Subsequent acylation with cinnamoyl chloride and oxidation with PCC furnishes the propenoyl group (overall yield: 64%).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the Claisen-Schmidt condensation, reducing reaction time to 30 minutes with comparable yields (81%). However, esterification under microwave conditions led to partial decomposition of the nitro group, limiting its utility.
Spectroscopic Characterization and Validation
NMR Analysis
IR and Mass Spectrometry
- IR (KBr): 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (chalcone C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
- HRMS (ESI): [M+Na]⁺ calcd for C₂₃H₁₇NO₇Na: 442.0903; found: 442.0911.
Challenges in Regioselectivity and Byproduct Formation
Competing O- vs. C-acylation is mitigated by employing bulky bases (e.g., DMAP) to favor esterification over Fries rearrangement. Nitro group reduction during hydrogenation necessitates careful catalyst selection, with Raney nickel proving superior to palladium-based systems.
Industrial-Scale Production Considerations
Batch processes using continuous flow reactors enhance reproducibility, achieving 85% yield at 100 g scale. Solvent recovery systems (e.g., thin-film evaporation) reduce waste, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activity, including its effects on cellular processes and its role as a potential therapeutic agent.
Medicine
In medicine, 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound is compared to analogs with modifications in the ester group, enone substituents, or methoxy positioning. Key examples include:
Table 1: Structural Comparison of Analogs
Key Observations:
The nitrooxybutoxy chain in introduces a nitrate ester, which may improve aqueous solubility but increase metabolic lability.
Simpler propenyl groups () lack the ketone functionality, reducing conjugation and reactivity.
Methoxy Positioning : All analogs retain the 2-methoxy group, suggesting its role in stabilizing the aromatic ring or directing substituent orientation.
Biological Activity
2-Methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities, supported by data tables and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activities of 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate can be categorized into several key areas:
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it inhibited the proliferation of MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values in the micromolar range.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.2 |
| HeLa | 12.8 |
These findings suggest that the compound may serve as a potential lead in anticancer drug development.
Anti-inflammatory Activity
In addition to its cytotoxic properties, the compound has shown promise in reducing inflammation. In vitro assays revealed that it significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 85 |
| IL-6 | 300 | 90 |
This reduction indicates its potential utility in treating inflammatory diseases.
Antioxidant Properties
Another area of interest is the antioxidant capacity of the compound. Studies have shown that it can scavenge free radicals effectively, as evidenced by its ability to reduce DPPH radical levels in a concentration-dependent manner.
| Concentration (μg/mL) | % DPPH Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
This property may contribute to its protective effects against oxidative stress-related diseases.
The biological activity of this compound is likely mediated through multiple pathways. Preliminary studies suggest that it may induce apoptosis in cancer cells via the mitochondrial pathway, leading to increased Bax/Bcl2 ratios and activation of caspases.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Breast Cancer : A preclinical study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, supporting its role as an anticancer agent.
- Inflammatory Disease Model : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers.
Q & A
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
